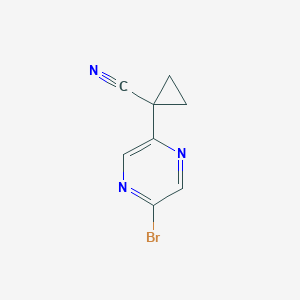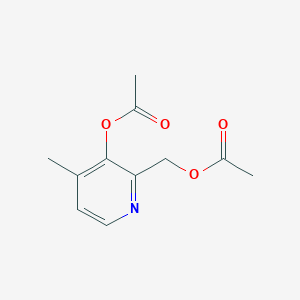
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-(difluoromethyl)aniline with formaldehyde and a suitable catalyst to form the quinoline ring system. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are often necessary to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, malaria, and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or interfere with the replication of pathogens. The compound’s difluoromethyl group can enhance its binding affinity to target proteins, leading to increased potency and efficacy.
類似化合物との比較
Similar Compounds
4-Quinolone: A widely studied quinoline derivative with significant biological activity.
2-Methylquinoline: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
8-Hydroxyquinoline: Used as a chelating agent and in the treatment of metal poisoning.
Uniqueness
6-(Aminomethyl)-2-(difluoromethyl)quinolin-4(1H)-one is unique due to the presence of both an aminomethyl and a difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C11H10F2N2O |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
6-(aminomethyl)-2-(difluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)9-4-10(16)7-3-6(5-14)1-2-8(7)15-9/h1-4,11H,5,14H2,(H,15,16) |
InChIキー |
FWXCZNZKOSAOSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CN)C(=O)C=C(N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















